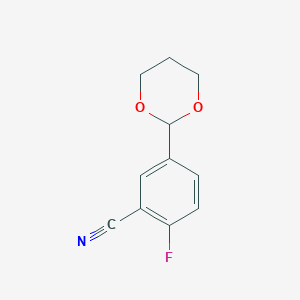

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Vue d'ensemble

Description

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s structurally similar to benzpyrimoxan , which is known to target nymphs of rice planthoppers

Mode of Action

For instance, Benzpyrimoxan, a structurally similar compound, exhibits remarkable activity against certain insects . More research is required to elucidate the specific interactions of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile with its targets.

Biochemical Pathways

Given its structural similarity to benzpyrimoxan , it might affect similar biochemical pathways

Result of Action

Structurally similar compounds like benzpyrimoxan have been shown to have significant insecticidal activity . More research is needed to understand the specific molecular and cellular effects of this compound.

Activité Biologique

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in the context of cystic fibrosis and other diseases.

This compound (CAS Number: 218301-23-6) can be synthesized through various methods involving fluorination and functionalization of isoxazole derivatives. The synthesis often involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under optimized conditions to yield high conversion rates and product yields .

The compound has been evaluated for its activity in enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR is essential for chloride ion transport across epithelial cell membranes, and its dysfunction leads to cystic fibrosis. The preliminary studies indicate that this compound can increase CFTR activity, potentially alleviating symptoms associated with the disease .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits promising results in enhancing CFTR-mediated ion transport. The fluorinated isoxazole derivatives prepared from this compound were subjected to cellular assays where they showed significant increases in chloride ion transport compared to control groups. This suggests a direct interaction with the CFTR channel, facilitating its opening and function .

Case Studies

Case Study 1: Cystic Fibrosis Treatment

In a recent study, researchers synthesized a series of fluorinated isoxazoles including this compound and tested their effects on CFTR activity. The results indicated that compounds with the dioxane moiety significantly enhanced CFTR activity in cultured human bronchial epithelial cells. This was measured using forskolin-stimulated chloride secretion assays, which showed a notable increase in ion transport compared to untreated controls .

Case Study 2: Analogs and Derivatives

Further investigations into analogs of this compound have revealed varying degrees of biological activity. For example, modifications to the aromatic ring or dioxane structure resulted in different potencies regarding CFTR activation. This highlights the importance of structural optimization in developing effective therapeutics targeting CFTR dysfunction .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHWJOQQXLUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.